A Technical Guide to rac-trans-3'-Aminomethyl Nicotine: Properties, Synthesis, and Analysis
A Technical Guide to rac-trans-3'-Aminomethyl Nicotine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-trans-3'-Aminomethyl Nicotine is a nicotine derivative that has garnered interest within the scientific community.[1][2] It is characterized by an aminomethyl group at the 3' position of the pyrrolidine ring of the nicotine structure.[3] This modification presents a potential point for further chemical elaboration and may influence its pharmacological profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of rac-trans-3'-Aminomethyl Nicotine, offering a valuable resource for researchers in medicinal chemistry and drug development. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1][2]
Chemical and Physical Properties
rac-trans-3'-Aminomethyl Nicotine is a nicotine conjugate with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol .[1][4] The "rac" designation indicates that it is a racemic mixture of enantiomers, while "trans" refers to the stereochemical arrangement of the substituents on the pyrrolidine ring.
A summary of its key computed chemical and physical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C11H17N3 | Santa Cruz Biotechnology[1], PubChem[4] |
| Molecular Weight | 191.27 g/mol | Santa Cruz Biotechnology[1], PubChem[4] |
| IUPAC Name | [(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | Alfa Chemistry[3] |
| CAS Number | 623579-03-3 | Santa Cruz Biotechnology[1] |
| Purity | ≥98% | Santa Cruz Biotechnology[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Solubility | Soluble in Methanol | Toronto Research Chemicals[5] |
| Storage Temperature | 4°C or -20°C | United States Biological[6], Toronto Research Chemicals[5] |
Synthesis and Purification
Hypothetical Synthesis Workflow
A potential, though unverified, synthetic pathway could start from a commercially available nicotine derivative. The following is a conceptual outline and has not been experimentally validated.
Caption: Hypothetical synthesis workflow for rac-trans-3'-Aminomethyl Nicotine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis and purification of rac-trans-3'-Aminomethyl Nicotine. This protocol is for illustrative purposes only and would require significant optimization and validation.
-
Amide Formation:
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Dissolve a suitable nicotine precursor with a carboxylic acid group at the 3' position in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA).
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Reduction of the Amide:
-
Carefully add the crude amide product to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., THF) at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Quench the reaction cautiously by the sequential addition of water and an aqueous base solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified rac-trans-3'-Aminomethyl Nicotine.
-
Pharmacological Considerations
The pharmacological properties of rac-trans-3'-Aminomethyl Nicotine are not well-documented in the public domain. However, as a nicotine analog, its primary site of action is expected to be the nicotinic acetylcholine receptors (nAChRs). The introduction of the aminomethyl group at the 3' position could potentially alter its binding affinity and functional activity at different nAChR subtypes compared to nicotine.
Hypothesized Interaction with nAChRs
The aminomethyl group could introduce an additional hydrogen bonding interaction with the receptor, potentially increasing its affinity. The racemic nature of the compound means that the two enantiomers may exhibit different pharmacological profiles.
Caption: Conceptual diagram of rac-trans-3'-Aminomethyl Nicotine interacting with a neuronal nAChR.
Analytical Characterization
The identity and purity of synthesized rac-trans-3'-Aminomethyl Nicotine would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chiral chromatography methods could be employed to separate and analyze the individual enantiomers.[8]
Illustrative Analytical Workflow
A typical workflow for the analytical characterization would involve the following steps:
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Safety and Handling
rac-trans-3'-Aminomethyl Nicotine is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[9][10] All work should be conducted in a well-ventilated fume hood.[9]
Conclusion
rac-trans-3'-Aminomethyl Nicotine is a nicotine derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, a plausible, though unvalidated, synthetic approach, and standard analytical methodologies for its characterization. As with any research chemical, proper safety precautions must be taken during its handling and use. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
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PubChem. rac-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine. [Link]
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PubChem. Rac-trans-nicotine-1'-oxide-d3. [Link]
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MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]
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INCHEM. Nicotine (PIM). [Link]
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PubChem. (-)-trans 3'-Aminomethyl Nicotine. [Link]
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Scientific Research Publishing. A Novel Approach for the Synthesis of (R) and (S)-Nicotine. [Link]
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Carl ROTH. Safety Data Sheet: (-)-Nicotine. [Link]
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Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
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